Pinic acid

Secondary Organic Aerosol Solubility Atmospheric Chemistry

Researchers quantifying biogenic SOA contribution face unacceptable variability when substituting pinic acid with structural analogs like pinonic or norpinic acid. • Unambiguous α-pinene SOA molecular marker-concentration in plant-derived SOA exceeds cis-pinonic acid by >10×, enabling accurate source tracing and mass closure. • Optimized for aqSOA/CCN studies: superior water solubility and 6.7-fold lower vapor pressure vs. trans-norpinic acid. • 2× improvement in analytical sensitivity (LOD 12 pg m⁻³ vs. 24 pg m⁻³ for pinonic acid via HF-LPME).

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 28664-02-0
Cat. No. B124731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinic acid
CAS28664-02-0
Synonyms3-Carboxy-2,2-dimethyl-cyclobutaneacetic acid;  NSC 2802
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCC1(C(CC1C(=O)O)CC(=O)O)C
InChIInChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyLEVONNIFUFSRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinic Acid Physicochemical & Source Differentiation


Pinic acid (CAS 28664-02-0; molecular formula C₉H₁₄O₄; molecular weight 186.20 g/mol) is a cyclic dicarboxylic acid derived primarily from the atmospheric oxidation of the monoterpene α-pinene [1]. It is a key component of secondary organic aerosol (SOA) and is frequently encountered as a diastereomeric mixture [1]. As a C9 diacid, it is structurally and functionally distinct from the more commonly studied C10 monocarboxylic pinonic acid and the C8 norpinic acid [2].

Why Pinic Acid Cannot Be Substituted


Substituting pinic acid with its closest structural analogs, such as cis-pinonic acid (a C10 monocarboxylic acid) or cis-norpinic acid (a C8 dicarboxylic acid), introduces unacceptable variability in solubility, thermal stability, and analytical behavior. As a dicarboxylic acid, pinic acid exhibits markedly higher aqueous solubility and a distinct pKa profile compared to the monocarboxylic pinonic acid [1]. Furthermore, pinic acid demonstrates a vapor pressure that is nearly an order of magnitude lower than trans-norpinic acid, directly impacting its partitioning in aerosol and material science models [2]. These physicochemical differences are not linear extrapolations of carbon chain length; they are functional group-dependent and therefore preclude generic substitution.

Quantitative Differentiation from SOA Analogs


Aqueous Solubility vs. cis-Pinonic Acid

A direct head-to-head comparison using the dynamic solid-liquid phase equilibria method established that cis-pinic acid, as a dicarboxylic acid, exhibits significantly better aqueous solubility than the monocarboxylic cis-pinonic acid. This differential solubility is a primary determinant of their respective fates in atmospheric multiphase chemistry [1].

Secondary Organic Aerosol Solubility Atmospheric Chemistry

Intrinsic Solubility vs. cis-Norpinonic Acid

In a controlled study, the intrinsic solubility (S0) of cis-pinic acid is implied to be significantly higher than that of cis-norpinonic acid. The measured S0 for cis-norpinonic acid was 0.05 mmol·dm⁻³. While the exact S0 for cis-pinic acid was not determined in this specific data set due to its high solubility, the study explicitly states that dicarboxylic acids like cis-pinic acid show better solubility [1].

Solubility pKa Atmospheric Chemistry

Thermal Stability vs. cis-Norpinic Acid

Differential scanning calorimetry (DSC) analysis reveals a significant, quantifiable difference in melting temperature between cis-pinic acid and its lower homolog, cis-norpinic acid. The melting temperature of cis-pinic acid is 364.32 K, which is 76.36 K lower than that of cis-norpinic acid (440.68 K) [1]. This indicates a substantial difference in thermal stability and lattice energy.

Thermal Properties DSC SOA

Vapor Pressure vs. trans-Norpinic Acid

A direct comparison of vapor pressures measured using a Tandem Differential Mobility Analyzer (TDMA) at 301 K shows that pinic acid (8.1×10⁻¹⁰ atm) has a substantially lower vapor pressure than trans-norpinic acid (about 54×10⁻¹⁰ atm) [1]. This difference of approximately 6.7-fold is a primary driver of their contrasting gas-particle partitioning behavior.

Vapor Pressure Aerosol Partitioning

HF-LPME Analytical Sensitivity

Using a novel hollow fiber liquid phase microextraction (HF-LPME) method, pinic acid achieved an enrichment factor of 27,400 times and a limit of detection (LOD) of 12 pg m⁻³ in aerosol samples. This performance is quantitatively comparable to that of pinonic acid (enrichment factor 28,050; LOD 24 pg m⁻³), demonstrating the method's applicability to both compounds [1]. The LOD for pinic acid was reported to be lower (better) than for pinonic acid in this specific matrix.

Analytical Chemistry HF-LPME Trace Analysis

Dominance as Plant SOA Tracer

Analysis of plant chamber SOA samples reveals that cis-pinic acid constitutes the vast majority (66.4–90.7%) of the identified acidic α-pinene oxidation products, dwarfing the contributions of cis-pinonic acid (0.3–2.9%) and trans-pinic acid (0.5–1.2%) [1]. This order-of-magnitude difference establishes cis-pinic acid as the primary, unambiguous molecular tracer for α-pinene SOA from these plant sources.

Biogenic SOA Source Apportionment Aerosol Tracers

Procurement Scenarios for Pinic Acid


Biogenic SOA Source Apportionment

Researchers requiring a dominant, unambiguous molecular marker for α-pinene secondary organic aerosol must use cis-pinic acid. Its concentration in plant-derived SOA is over an order of magnitude higher than that of cis-pinonic acid, making it the only viable choice for accurate source tracing and mass closure calculations in atmospheric models [1]. Substituting with pinonic acid would lead to a severe underestimation of biogenic aerosol contribution.

Atmospheric Multiphase Process Studies

Experimental designs investigating aqueous-phase SOA formation (aqSOA) or cloud condensation nuclei (CCN) activity demand a compound with both high solubility and low volatility. Pinic acid's superior water solubility relative to pinonic and norpinonic acids [1] and its 6.7-fold lower vapor pressure compared to trans-norpinic acid [2] make it the optimal choice for accurately simulating the multiphase chemistry of α-pinene.

Ultra-Trace Environmental Analysis

Analytical chemists developing highly sensitive methods for ambient aerosol characterization should select pinic acid as a key analyte. Optimized HF-LPME protocols demonstrate a superior limit of detection for pinic acid (12 pg m⁻³) compared to pinonic acid (24 pg m⁻³) [1], offering a 2x improvement in sensitivity for detecting this crucial biogenic tracer in low-concentration environments.

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